1-(4-Methoxyphenyl)-1-phenylthiopropane
Description
1-(4-Methoxyphenyl)-1-phenylthiopropane is a sulfur-containing organic compound characterized by a thiopropane backbone substituted with a 4-methoxyphenyl and a phenyl group.
Properties
CAS No. |
60702-14-9 |
|---|---|
Molecular Formula |
C16H18OS |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
1-methoxy-4-(1-phenylsulfanylpropyl)benzene |
InChI |
InChI=1S/C16H18OS/c1-3-16(18-15-7-5-4-6-8-15)13-9-11-14(17-2)12-10-13/h4-12,16H,3H2,1-2H3 |
InChI Key |
VAOHUBSIMCYUFT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OC)SC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)-1-phenylthiopropane can be synthesized through several synthetic routes. One common method involves the reaction of 4-methoxybenzene with phenylthiopropane under specific conditions, such as the presence of a catalyst and controlled temperature.
Industrial Production Methods: In an industrial setting, the production of 1-(4-Methoxyphenyl)-1-phenylthiopropane may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps to ensure the final product's quality and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-1-phenylthiopropane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Production of corresponding alcohols or amines.
Substitution: Generation of various substituted phenyl derivatives.
Scientific Research Applications
1-(4-Methoxyphenyl)-1-phenylthiopropane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic properties, such as anti-inflammatory or antioxidant effects.
Industry: Employed in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 1-(4-Methoxyphenyl)-1-phenylthiopropane exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to the modulation of biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thioether vs. Oxygenated Analogs
Key Structural Differences :
- Thiopropane backbone (C-S-C) vs. propenone (C=O) or ether (C-O-C) linkages.
- Functional Group Impact : Sulfur’s lower electronegativity and larger atomic radius compared to oxygen may enhance lipophilicity and alter metabolic stability.
β-Carboline Derivatives with 4-Methoxyphenyl Groups
Structural Comparison :
Activity Trends :
- Oxazole derivatives (e.g., compounds 10 and 11 in ) demonstrated higher cytotoxicity (IC₅₀ = 2.13 μM for ovarian cancer) compared to carbohydrazide analogs. This suggests that electron-withdrawing substituents enhance activity, a factor relevant to designing thiopropane-based analogs .
Amine-Functionalized 4-Methoxyphenyl Compounds
Example : 1-(4-Methoxyphenyl)propan-2-amine (), a psychoactive compound structurally distinct due to its primary amine group.
Key Differences :
- The amine group enables interactions with neurotransmitter receptors (e.g., serotonin receptors), whereas the thioether in 1-(4-Methoxyphenyl)-1-phenylthiopropane may favor hydrophobic binding pockets or redox-mediated mechanisms .
Cyclopropane and Propionic Acid Derivatives
Structural Analogues :
- Cyclopropane,1-(4-methoxyphenyl) () and 3-(4-methoxyphenyl)propionic acid are natural products with reported anticancer activity. The rigid cyclopropane ring may confer metabolic resistance, while the thiopropane’s flexibility could improve bioavailability .
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